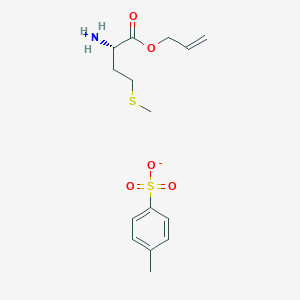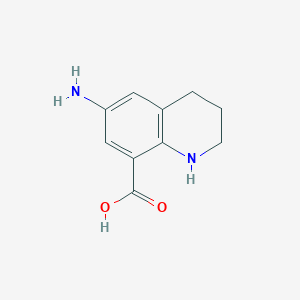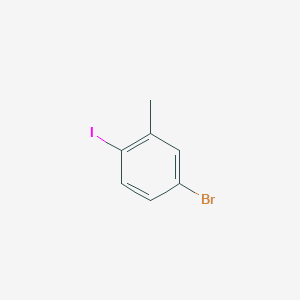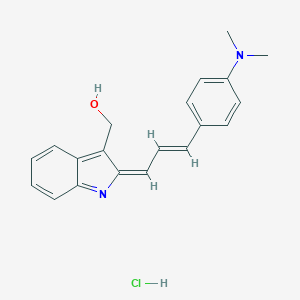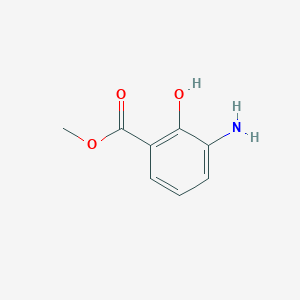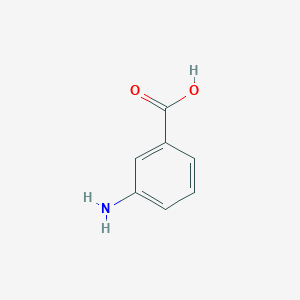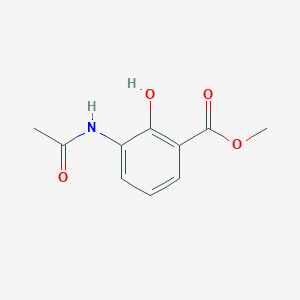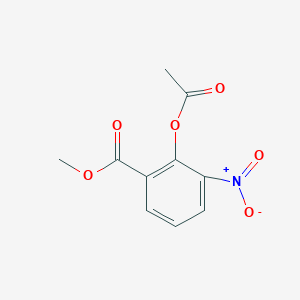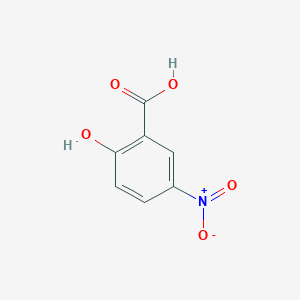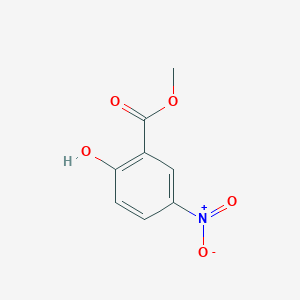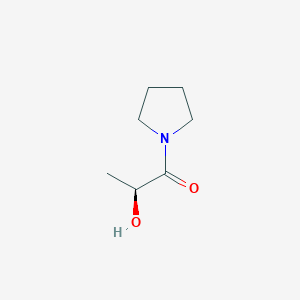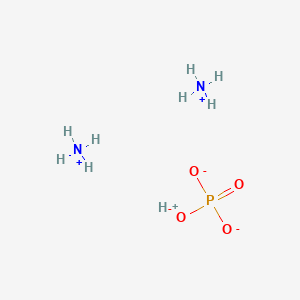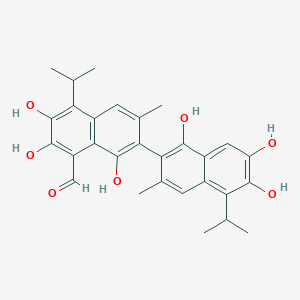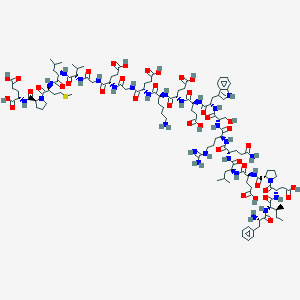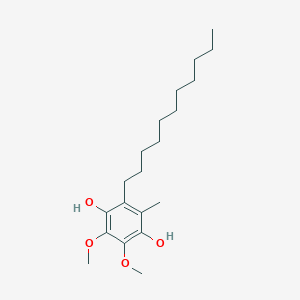
2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol, also known as DMU-212, is a synthetic compound that belongs to the class of phenols. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Aplicaciones Científicas De Investigación
2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been extensively studied for its potential applications in various fields of scientific research. In medicine, 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In agriculture, 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been studied for its potential use as a pesticide due to its insecticidal properties. In industry, 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been studied for its potential use as a corrosion inhibitor due to its ability to inhibit the corrosion of metals.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell growth and differentiation. 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol may also exert its effects through the modulation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.
Efectos Bioquímicos Y Fisiológicos
2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been shown to have a range of biochemical and physiological effects in the body. In vitro studies have shown that 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In vivo studies have shown that 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol can reduce inflammation and oxidative stress in animal models of disease. 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has also been shown to improve cognitive function in animal models of neurodegenerative disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol for lab experiments is its high potency and specificity. 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol has been shown to have a high affinity for its target enzymes and signaling pathways, which makes it a useful tool for studying their functions. However, one of the limitations of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol is its complex synthesis method, which can make it difficult and expensive to produce in large quantities. 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol also has limited solubility in water, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol. One area of interest is the development of novel therapeutic agents based on the structure of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol. Researchers are also interested in studying the potential applications of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol in other fields, such as agriculture and industry. Additionally, there is a need for further research on the mechanism of action of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol and its effects on various signaling pathways in the body. Overall, 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol is a promising compound with a range of potential applications in scientific research.
Métodos De Síntesis
2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol can be synthesized using a multi-step process involving the reaction of several chemical compounds. The first step involves the reaction of 2,3-dimethoxybenzaldehyde with 5-methyl-1-undecene to form 2,3-dimethoxy-5-methyl-6-undecylbenzaldehyde. The second step involves the reduction of this compound using sodium borohydride to form 2,3-dimethoxy-5-methyl-6-undecylbenzene-1,4-diol. The synthesis of 2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol is a complex process that requires expertise in organic chemistry.
Propiedades
Número CAS |
121864-89-9 |
|---|---|
Nombre del producto |
2,3-Dimethoxy-5-methyl-6-undecylbenzene-1,4-diol |
Fórmula molecular |
C20H34O4 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
2,3-dimethoxy-5-methyl-6-undecylbenzene-1,4-diol |
InChI |
InChI=1S/C20H34O4/c1-5-6-7-8-9-10-11-12-13-14-16-15(2)17(21)19(23-3)20(24-4)18(16)22/h21-22H,5-14H2,1-4H3 |
Clave InChI |
IJXLLOXOWYIJLG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1=C(C(=C(C(=C1O)OC)OC)O)C |
SMILES canónico |
CCCCCCCCCCCC1=C(C(=C(C(=C1O)OC)OC)O)C |
Otros números CAS |
121864-89-9 |
Sinónimos |
2,3-DBH 2,3-dimethoxy-5-methyl-6-undecyl-1,4-benzoquinol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



